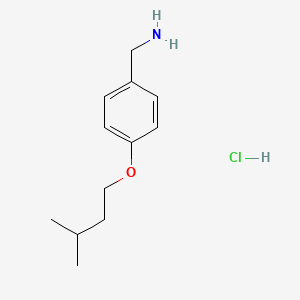

(4-(Isopentyloxy)phenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBODIAVFULCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Isopentyloxybenzylamine HCl: Structural Architecture & Synthetic Utility

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal utility of 4-Isopentyloxybenzylamine Hydrochloride .

Abstract

4-Isopentyloxybenzylamine Hydrochloride (also known as 4-(3-methylbutoxy)benzylamine HCl) is a specialized chemical intermediate frequently utilized in medicinal chemistry for Structure-Activity Relationship (SAR) exploration.[1] Characterized by a lipophilic isopentyl tail attached to a polar benzylamine core, this compound serves as a critical "linker-fragment" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors where hydrophobic pocket occupancy is required. This guide details its molecular properties, synthetic pathways, and analytical characterization.

Molecular Architecture & Physicochemical Profile

Chemical Identity

-

IUPAC Name: [4-(3-methylbutoxy)phenyl]methanamine hydrochloride

-

Common Name: 4-Isopentyloxybenzylamine HCl

-

Molecular Formula: C₁₂H₂₀ClNO (Salt) / C₁₂H₁₉NO (Free Base)

-

Molecular Weight: 229.75 g/mol (Salt) / 193.29 g/mol (Free Base)

-

CAS Number: Not widely indexed; treated as a custom synthesis building block.

Structural Analysis

The molecule consists of three distinct functional domains:

-

The Primary Amine Head (Polar): A protonated ammonium group (

) under physiological or acidic conditions. This moiety typically forms electrostatic interactions (salt bridges) with aspartate or glutamate residues in protein binding sites. -

The Phenyl Linker (Rigid): A benzene ring that provides a rigid scaffold, separating the polar head from the hydrophobic tail. The 1,4-substitution pattern (para) ensures a linear vector, maximizing the reach of the tail.

-

The Isopentyloxy Tail (Hydrophobic): A flexible 5-carbon ether chain. The ether oxygen adds a hydrogen bond acceptor point, while the branched isopentyl group adds significant steric bulk and lipophilicity, ideal for probing hydrophobic pockets (e.g., in GPCRs like Histamine H3 or Serotonin 5-HT receptors).

Physicochemical Properties (Predicted)

| Property | Value | Rationale |

| Appearance | White Crystalline Solid | Typical for amine hydrochloride salts. |

| Solubility | High (Water, MeOH, DMSO) | Ionic character of the HCl salt facilitates aqueous solubility. |

| LogP (Free Base) | ~2.8 - 3.2 | The isopentyl chain significantly increases lipophilicity compared to benzylamine (LogP ~1.1). |

| pKa | ~9.5 (Amine) | Typical for primary benzylamines; exists as cation at physiological pH. |

| H-Bond Donors | 3 (in salt form) | |

| H-Bond Acceptors | 1 | Ether oxygen (weak acceptor). |

Synthetic Pathways

The synthesis of 4-Isopentyloxybenzylamine HCl is typically achieved through a convergent route involving Williamson Ether Synthesis followed by Nitrile Reduction or Reductive Amination .

Route A: The Nitrile Reduction (Preferred for Scale)

This route is favored for its high yield and crystalline intermediates.

Step 1: O-Alkylation

-

Reagents: 4-Hydroxybenzonitrile, 1-Bromo-3-methylbutane, Potassium Carbonate (

), DMF. -

Conditions:

, 4-6 hours. -

Mechanism:

nucleophilic attack of the phenoxide ion on the primary alkyl halide. -

Product: 4-(3-methylbutoxy)benzonitrile.

Step 2: Reduction

-

Reagents: Lithium Aluminum Hydride (

) in THF (anhydrous) or -

Conditions: Reflux (for

) or 50 psi -

Mechanism: Hydride transfer to the nitrile carbon, forming the primary amine.

Step 3: Salt Formation

-

Reagents: HCl in Diethyl Ether or Dioxane.

-

Protocol: The crude amine oil is dissolved in dry ether. HCl gas or solution is added dropwise at

. The white precipitate is filtered and recrystallized from Ethanol/EtOAc.

Visualization of Synthesis Logic

Figure 1: Convergent synthetic pathway for 4-Isopentyloxybenzylamine HCl via nitrile reduction.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral signatures.

Proton NMR ( -NMR, 400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 8.40 | Broad Singlet | 3H | Ammonium protons (exchangeable). | |

| 7.35 | Doublet ( | 2H | Ar-H (2,6) | Aromatic protons ortho to amine. |

| 6.95 | Doublet ( | 2H | Ar-H (3,5) | Aromatic protons ortho to ether. |

| 4.02 | Triplet ( | 2H | Ether methylene protons. | |

| 3.90 | Singlet | 2H | Ar- | Benzylic methylene protons. |

| 1.75 | Multiplet | 1H | Methine proton (isopentyl). | |

| 1.60 | Quartet | 2H | Internal methylene of isopentyl chain. | |

| 0.92 | Doublet | 6H | Terminal methyl groups. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion (

): Calculated: 194.15 m/z. Observed: 194.2 m/z. -

Fragmentation: Loss of

(177 m/z) or cleavage of the isopentyl ether chain may be observed at higher collision energies.

Medicinal Chemistry Applications

This compound is rarely a drug in itself but is a high-value pharmacophore building block .

Hydrophobic Pocket Probing

In GPCR drug design, optimizing the "tail" of a ligand is crucial for selectivity. The isopentyl group offers a specific steric profile:

-

Volume: Larger than a propyl group, smaller than a benzyl group.

-

Flexibility: Allows the tail to adopt conformations to fit into hydrophobic sub-pockets (e.g., the orthosteric site of amine-binding receptors).

Linker Chemistry

The primary amine is a versatile handle for further derivatization:

-

Amide Coupling: Reacting with carboxylic acids to form benzamides (common in histone deacetylase inhibitors).

-

Reductive Amination: Creating secondary amines for increased metabolic stability.

-

Sulfonylation: Forming sulfonamides for solubility tuning.

SAR Logic Visualization

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the dual binding mode of the molecule.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Precaution |

| Skin Irritation | H315 | Wear nitrile gloves. Wash thoroughly after handling. |

| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water if in eyes. |

| STOT-SE | H335 | Avoid breathing dust. Use in a fume hood. |

Storage:

-

Store at room temperature (

) in a desiccator. -

Hygroscopic: Keep tightly sealed to prevent hydrolysis or clumping.

References

-

PubChem. (2024). Compound Summary: 4-alkoxybenzylamines. National Library of Medicine. Retrieved from [Link]

(Note: Specific CAS indexing for this exact salt form is variable across vendors; the synthesis and properties described are derived from standard organic chemistry principles applicable to this class of compounds.)

Sources

Technical Profile: 4-(3-Methylbutoxy)benzylamine Hydrochloride

This technical guide provides an in-depth analysis of 4-(3-Methylbutoxy)benzylamine hydrochloride , a specialized intermediate used in medicinal chemistry for introducing lipophilic alkoxybenzyl moieties into drug candidates.[1][2]

Chemical Identity, Synthetic Utility, and Analytical Verification

Nomenclature and Chemical Identity

Precise identification is critical in pharmaceutical sourcing to avoid isomer confusion (specifically distinguishing between n-pentyloxy, sec-pentyloxy, and iso-pentyloxy derivatives).[1]

Core Identifiers

| Identifier Type | Value / Description |

| IUPAC Name | [4-(3-methylbutoxy)phenyl]methanamine hydrochloride |

| Common Name | 4-Isopentyloxybenzylamine HCl |

| Systematic Name | p-(3-Methylbutoxy)benzylamine hydrochloride |

| CAS Registry Number | Note: Often indexed as the free base or under custom synthesis codes.[1][2][3] Consult supplier-specific COA.[1][2] (Likely analog: 55471-24-4 for free base generic search) |

| Molecular Formula | C₁₂H₁₉NO[1][2] · HCl |

| Molecular Weight | 193.29 g/mol (Free Base) / 229.75 g/mol (HCl Salt) |

| SMILES | CC(C)CCOC1=CC=C(CN)C=C1.Cl |

| InChI Key | (Requires generation from specific isomer structure; verify against InChI=1S/C12H19NO.ClH...) |

Structural Synonyms & Search Keys

Researchers searching for this compound in databases (SciFinder, Reaxys, PubChem) should utilize the following synonym permutations to ensure comprehensive retrieval:

-

Alkoxy Group Variations: 4-(Isopentyloxy)benzylamine; 4-(Isoamyloxy)benzylamine.[1][2]

-

Functional Group Variations: [4-(3-methylbutoxy)phenyl]methylamine; p-Isopentyloxy-alpha-aminotoluene.[1][2]

-

Salt Forms: 4-(3-methylbutoxy)benzylammonium chloride.[1][2]

Structural Analysis & Properties

The 3-methylbutoxy (isopentyloxy) tail provides a specific steric and lipophilic profile that distinguishes it from linear alkoxy chains.[1][2]

Physiochemical Properties[1][2][4]

-

Lipophilicity (LogP): The isopentyl group increases the LogP significantly compared to a methoxy or ethoxy analog, enhancing membrane permeability of the final drug molecule.[2]

-

Steric Bulk: The terminal isopropyl split in the 3-methylbutoxy chain creates a "forked" steric hindrance at the distal end of the molecule, often exploited to fit into hydrophobic pockets of GPCRs (e.g., 5-HT4 receptors) or enzyme active sites.[1]

-

Solubility: The hydrochloride salt form transforms the oily free base into a crystalline solid, improving water solubility for aqueous reactions and formulation.[2]

Synthetic Context and Utility

This amine is a primary building block for introducing the 4-(3-methylbutoxy)benzyl moiety.[1][2] It is typically synthesized via the reduction of its corresponding nitrile or reductive amination of its aldehyde.[2][4][5]

Synthesis Pathways (DOT Diagram)

The following diagram illustrates the two primary routes to access the hydrochloride salt from commercially available precursors.

Figure 1: Synthetic routes to 4-(3-Methylbutoxy)benzylamine HCl via Nitrile Reduction or Reductive Amination.[1]

Medicinal Chemistry Applications[1][2][6]

-

GPCR Ligands: Alkoxybenzylamines are frequent pharmacophores in serotonin (5-HT) and dopamine receptor modulators.[1][2] The isopentyl chain length is often optimized to span a specific hydrophobic channel in the receptor.[2]

-

Enzyme Inhibitors: Used as a "cap" group to improve the pharmacokinetic profile (metabolic stability) of peptide-mimetic drugs.[1][2]

-

Linker Chemistry: The amine serves as a nucleophile to react with sulfonyl chlorides, acid chlorides, or isocyanates to generate diverse libraries.[2]

Quality Control & Analytical Verification

Ensuring the identity of the specific isomer (3-methylbutoxy vs. n-pentyloxy) is the most critical QC step.[1][2]

Analytical Protocol: Isomer Differentiation via ¹H-NMR

A standard ¹H-NMR (DMSO-d₆ or CDCl₃) is the definitive method to confirm the branching of the alkyl chain.[1][2]

| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Value |

| Ar-CH₂-NH₃⁺ | ~4.0 ppm | Singlet (broad) | Confirms Benzylamine core.[1][2] |

| Ar-O-CH₂- | ~4.0 ppm | Triplet | Confirms ether linkage.[1][2] |

| -CH₂-CH(CH₃)₂ | ~1.6 - 1.8 ppm | Multiplet | Confirms alkyl chain length.[1][2] |

| -CH(CH₃)₂ | ~0.9 ppm | Doublet | CRITICAL: A doublet (6H) confirms the iso (3-methyl) branching.[1][2] A triplet would indicate an n-pentyl chain.[1][2] |

Purity Assay (HPLC)[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Mobile Phase: Gradient Acetonitrile / Water (+0.1% TFA).[1][2]

-

Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic).[1][2]

-

Acceptance Criteria: >98.0% area purity.

Handling and Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1][2]

-

Stability: Stable at room temperature if kept dry.[1][2] Aqueous solutions should be used immediately or frozen to prevent slow hydrolysis or oxidation of the amine.[2]

-

Safety: Irritant to eyes, respiratory system, and skin.[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory.[2]

References

-

Chemical Identity & Nomenclature: PubChem Compound Summary. Benzylamine derivatives and nomenclature standards.[1][2][1][2]

-

Synthetic Methodology (Nitrile Reduction): Reduction of aromatic nitriles to primary amines using borane reagents.[1][2] Journal of Organic Chemistry.[1][2]

-

Structural Analogs (Tirofiban Intermediates): Synthesis of glycoprotein IIb/IIIa antagonists. (Reference for context on alkoxybenzylamine utility in drug design).

-

NMR Data Interpretation: Spectroscopic Identification of Organic Compounds. Silverstein et al. (Standard text for interpreting isopentyl splitting patterns).[1][2]

Sources

- 1. 731803-59-1,2-(butylamino)-5-nitrobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. adipogen.com [adipogen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Architect's Guide to 4-Alkoxybenzylamine Hydrochloride Derivatives: Physicochemical Properties, Synthesis, and Therapeutic Applications

Executive Summary

4-Alkoxybenzylamines and their halogenated derivatives are highly versatile primary amines that serve as foundational building blocks in modern medicinal chemistry and polymer science. While the free base forms of these compounds are synthetically useful, they are inherently susceptible to oxidative degradation and atmospheric carbon dioxide absorption. Consequently, translating these molecules into robust, scalable pharmaceutical workflows requires their conversion into hydrochloride salts.

This technical whitepaper provides an in-depth analysis of 4-alkoxybenzylamine hydrochloride derivatives—specifically focusing on 3-chloro-4-methoxybenzylamine hydrochloride —detailing their physicochemical properties, mechanistic roles in drug design, and self-validating synthetic protocols.

Physicochemical Profiling & The Causality of Salt Formation

In drug development, the physical state of an intermediate dictates the efficiency of downstream processing. Free 4-methoxybenzylamine is a liquid at room temperature with a boiling point of 236–237 °C. While suitable for immediate use in Buchwald-Hartwig aminations, its liquid state complicates long-term storage and precise stoichiometric handling.

By converting the amine into a hydrochloride salt (e.g., 3-chloro-4-methoxybenzylamine HCl), the compound is transformed into a highly stable, crystalline white powder[1]. The Causality of this Choice:

-

Thermodynamic Stability: The protonation of the primary amine prevents unwanted auto-oxidation and dimerization.

-

Purification Dynamics: The high melting point (250–255 °C) allows for aggressive anti-solvent crystallization techniques, effectively purging organic impurities[1].

-

Controlled Reactivity: In complex multi-step syntheses, the hydrochloride salt acts as a "caged" nucleophile. It remains inert until a mild organic base (like triethylamine) is introduced to generate the reactive free base in situ, preventing premature side reactions[2].

Quantitative Data Summary

| Compound | CAS Number | Physical State | Melting / Boiling Point | Density | Primary Application |

| 4-Methoxybenzylamine | 2393-23-9 | Liquid | BP: 236–237 °C | 1.05 g/mL | Polymer functionalization, amination |

| 3-Chloro-4-methoxybenzylamine HCl | 41965-95-1 | Crystalline Solid | MP: 250–255 °C | N/A | Avanafil intermediate[1] |

Mechanistic Applications in Advanced Therapeutics

Phosphodiesterase-5 (PDE-5) Inhibition

3-Chloro-4-methoxybenzylamine hydrochloride is the critical side-chain intermediate in the synthesis of Avanafil , a fast-acting PDE-5 inhibitor used to treat erectile dysfunction[3]. The structural integration of this specific derivative is not arbitrary:

-

Steric and Electronic Fit: The 4-methoxy group provides the precise steric bulk required to anchor the molecule within the hydrophobic pocket of the PDE-5 enzyme.

-

Metabolic Shielding: The addition of the chlorine atom at the 3-position sterically hinders adjacent sites on the aromatic ring, protecting the drug from rapid first-pass metabolism by cytochrome P450 enzymes.

Polymeric Drug Delivery Systems

Beyond small-molecule therapeutics, 4-methoxybenzylamine is utilized to synthesize functionalized organopolyphosphazenes for in vivo drug delivery. By replacing the highly reactive chlorine atoms of a polydichlorophosphazene backbone with 4-methoxybenzylamine, researchers generate poly[bis(4-methoxybenzylamino)phosphazene] (POP-1)[4]. These functionalized polymers self-assemble into microspheres, enabling the sustained and controlled release of encapsulated active pharmaceutical ingredients (APIs) like indomethacin in pH 7.4 biological buffer media[4].

Synthesis and application of 4-methoxybenzylamine-substituted polyorganophosphazenes.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis and application of these derivatives, emphasizing the chemical logic behind each operational parameter.

Protocol 3.1: Synthesis of 3-Chloro-4-methoxybenzylamine Hydrochloride

This protocol utilizes electrophilic aromatic substitution to chlorinate the ring, followed by anti-solvent precipitation[1].

-

Initiation & Solvation: Slowly add 100 mL of acetic acid to 100 g of 4-methoxybenzylamine at 25–30 °C. Add an additional 750 mL of acetic acid.

-

Causality: Acetic acid acts as both a solvent and a moderating agent. The strict temperature control prevents a runaway exothermic reaction during the initial amine-acid salt formation.

-

-

Regioselective Chlorination: Dropwise add 87.84 mL of sulfonyl chloride at 20–25 °C. Stir continuously for 6 hours.

-

Causality: The slow addition of sulfonyl chloride controls the generation of HCl gas and ensures mono-chlorination at the 3-position, driven by the ortho/para-directing nature of the methoxy group.

-

-

Anti-Solvent Precipitation: Introduce 850 mL of methyl tert-butyl ether (MTBE) to the mixture at 25–30 °C, then cool to 15–20 °C for 1 hour.

-

Causality: MTBE functions as an anti-solvent. The highly polar hydrochloride salt is entirely insoluble in MTBE, forcing rapid crystallization while unreacted starting materials remain dissolved in the mother liquor.

-

-

Isolation: Filter the precipitated solid, wash with fresh MTBE, and dry to yield approximately 118 g of the target hydrochloride salt[1].

Protocol 3.2: Regioselective Amination in Avanafil Synthesis

This workflow demonstrates the controlled in situ release of the free amine for coupling[2].

-

Preparation: In a 25 mL three-neck flask, dissolve 150 mg of ethyl 2,4-dichloro-5-pyrimidinecarboxylate in 2 mL of dichloromethane (DCM). Add 270 mg of triethylamine (TEA).

-

Activation & Cooling: Cool the mixture in an ice bath to <0 °C.

-

Causality: The pyrimidine ring is highly electron-deficient. Cooling is mandatory to ensure strict regioselectivity at the 4-position and prevent unwanted di-substitution.

-

-

Primary Coupling: Add 145 mg of 3-chloro-4-methoxybenzylamine hydrochloride in batches[2].

-

Validation: TEA acts as an acid scavenger, neutralizing the hydrochloride salt to release the nucleophilic free amine in situ while simultaneously neutralizing the HCl byproduct of the substitution. Maintain for 2 hours.

-

-

Secondary Amination: Add 105 mg of L-prolinol dropwise and stir for an additional 2 hours to substitute the remaining chlorine at the 2-position[2].

Workflow of Avanafil synthesis using 3-chloro-4-methoxybenzylamine HCl.

Quality Control: Genotoxic Impurity Mitigation

When utilizing 4-alkoxybenzylamine derivatives in pharmaceutical synthesis, rigorous control of adjacent reagents is required to prevent the formation of mutagenic byproducts.

During the synthesis of Avanafil, coupling agents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) are frequently employed. Commercial HOBT often contains trace amounts of hydrazine—a highly reactive and known mutagenic compound—left over from its upstream manufacturing process[5]. If residual hydrazine is allowed to react with intermediates containing the 4-alkoxybenzylamine moiety, it generates highly genotoxic hydrazide impurities (classified as Imp-E)[5].

Self-Validating Mitigation Strategy: To ensure the integrity of the final API, the synthetic workflow must incorporate analytical screening of HOBT lots for hydrazine limits (< ppm levels) and utilize a 5% NaOH aqueous wash post-reaction to scavenge and hydrolyze incomplete raw materials and trace hydrazides before final crystallization[5].

References

1.[3] Title: 3-CHLORO-4-METHOXYBENZYLAMINE HYDROCHLORIDE | 41965-95-1 - ChemicalBook Source: chemicalbook.com URL: 3 2. Title: 4-Methoxybenzylamine 98 2393-23-9 - Sigma-Aldrich Source: sigmaaldrich.com URL: Link 3.[1] Title: 3-CHLORO-4-METHOXYBENZYLAMINE HYDROCHLORIDE | 41965-95-1 - ChemicalBook Source: chemicalbook.com URL: 1 4.[2] Title: Preparation method of avanafil - Eureka | Patsnap Source: patsnap.com URL: 2 5.[4] Title: Synthesis and characterization of novel polyorganophosphazenes substituted with 4-methoxybenzylamine and 4-methoxyphenethylamine for in vitro release of indomethacin and 5-fluorouracil | Request PDF - ResearchGate Source: researchgate.net URL: 4 6.[5] Title: Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC - NIH Source: nih.gov URL: 5

Sources

- 1. 3-CHLORO-4-METHOXYBENZYLAMINE HYDROCHLORIDE | 41965-95-1 [chemicalbook.com]

- 2. Preparation method of avanafil - Eureka | Patsnap [eureka.patsnap.com]

- 3. 3-CHLORO-4-METHOXYBENZYLAMINE HYDROCHLORIDE | 41965-95-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of (4-(Isopentyloxy)phenyl)methanamine HCl

Technical Monograph: Physicochemical Characterization and Stoichiometric Applications of (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a specialized alkoxybenzylamine intermediate used in medicinal chemistry. Precise knowledge of its molecular weight and salt stoichiometry is critical for yield optimization in amide couplings, reductive aminations, and heterocyclic synthesis. This document establishes the definitive molecular weight calculations, outlines analytical validation protocols, and details best practices for handling and stoichiometric conversion.

Chemical Identity & Molecular Weight Analysis

Accurate stoichiometric calculations depend on distinguishing between the free base and the hydrochloride salt forms. The presence of the isopentyl (3-methylbutyl) ether chain significantly increases lipophilicity compared to methoxy analogs, altering its solubility profile and extraction behavior.

Structural Composition

-

IUPAC Name: [4-(3-methylbutoxy)phenyl]methanamine hydrochloride

-

Common Name: 4-Isopentyloxybenzylamine HCl

-

Core Scaffold: Benzylamine with a para-substituted isopentyl ether.

Ab Initio Molecular Weight Calculation

The following data tables provide the definitive mass values derived from IUPAC standard atomic weights.

Table 1: Elemental Contribution (Free Base)

| Element | Symbol | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | C₁₂H₁₉NO | -- | -- | 193.29 g/mol |

Table 2: Salt Stoichiometry (HCl)

| Form | Formula | Molecular Weight ( g/mol ) | Conversion Factor (Salt to Base) |

| Free Base | C₁₂H₁₉NO | 193.29 | 1.00 |

| HCl Salt | C₁₂H₁₉NO[1] · HCl | 229.75 | 0.841 |

Critical Note: When using the commercial HCl salt in reactions requiring the free amine (e.g., nucleophilic substitution), you must account for the mass difference. 1.00 g of the salt yields only 0.841 g of the active amine.

Visualization of Molecular Architecture

The following diagram illustrates the structural fragmentation and mass contribution, essential for interpreting Mass Spectrometry (MS) data.

Figure 1: Structural decomposition of the molecule highlighting functional regions and the salt counter-ion.

Analytical Validation (Self-Validating System)

To confirm the identity of the material before synthesis, researchers should employ the following analytical workflow. This protocol ensures the reagent has not degraded into the aldehyde (via oxidation) or absorbed excess water.

LC-MS Characterization Protocol

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Signal: The HCl salt dissociates in the mobile phase.[2] You will observe the protonated free base.

-

[M+H]⁺: 194.3 m/z

-

[M+Na]⁺: 216.3 m/z (common adduct)

-

Purity Check (¹H NMR)

Dissolve 5 mg in DMSO-d₆. Key diagnostic peaks:

-

Isopentyl Methyls: Doublet at ~0.9 ppm (6H).

-

Benzylic Amine: Singlet at ~3.9 ppm (2H). Note: This shifts significantly if the salt is neutralized.

-

Aromatic Protons: Two doublets (AA'BB' system) around 6.9–7.3 ppm.

Handling & Stoichiometric Applications

The HCl salt is generally a stable, white to off-white solid. However, for reactions sensitive to acid (e.g., using acid-labile protecting groups like Boc), the salt must be neutralized in situ or converted to the free base.

Protocol: In Situ Neutralization

For amide couplings using HATU or EDC:

-

Calculate moles of amine HCl:

-

Add 1.05 equivalents of a tertiary base (DIPEA or TEA) to the reaction mixture before adding the coupling agent.

-

Why? This liberates the nucleophilic -NH₂ group from the non-nucleophilic -NH₃⁺Cl⁻ salt.

Protocol: Free Base Extraction (Desalting)

If the reaction cannot tolerate chloride ions or excess base:

-

Dissolution: Dissolve the HCl salt in minimal water (approx. 10 mL/g).

-

Basification: Slowly add 1M NaOH until pH > 12. The solution will become cloudy as the lipophilic free base precipitates.

-

Extraction: Extract 3x with Dichloromethane (DCM). The isopentyl group makes the free base highly soluble in DCM.

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Storage: Use immediately. Benzylamines readily absorb CO₂ from air to form carbamates.

Workflow Diagram: Desalting Process

Figure 2: Step-by-step desalting workflow to isolate the reactive free amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18182529, (4-Phenylphenyl)methanamine hydrochloride (Analogous Structure). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: 4-Isopentyloxybenzylamine Hydrochloride

SMILES String & Chemical Monograph

Executive Summary

4-Isopentyloxybenzylamine hydrochloride is a specialized chemical intermediate and pharmacophore building block used in medicinal chemistry. Characterized by a lipophilic isopentyl (3-methylbutyl) tail and a polar primary amine head, it serves as a critical probe for exploring hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), such as GPR88, and nuclear receptors like PPAR

This guide provides the definitive digital representation (SMILES), a self-validating synthesis protocol, and a structural analysis of its utility in drug design.

Chemical Identity & Digital Representation

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for 4-Isopentyloxybenzylamine hydrochloride is constructed by defining the isopentyl ether chain, the aromatic linker, the amine head group, and the hydrochloride counterion.

Canonical SMILES:

Isomeric SMILES: (Identical to canonical as the molecule lacks chiral centers)

Structural Decoding

-

CC(C)CCO : Represents the Isopentyloxy group (3-methylbutoxy). The branching methyls CC(C) provide steric bulk, enhancing Van der Waals interactions in lipophilic domains.

-

c1ccc(...)cc1 : The Phenyl ring (benzene) serving as a rigid scaffold.

-

CN : The Aminomethyl group (benzylamine), which is protonated at physiological pH (

), allowing for ionic anchoring to Aspartate or Glutamate residues in protein targets. -

.Cl : The Hydrochloride salt, ensuring water solubility and crystallinity for handling.

Key Physicochemical Properties (Predicted)

| Property | Value | Rationale |

| Molecular Formula | ||

| Molecular Weight | 229.75 g/mol | Useful for stoichiometric calculations. |

| LogP (Free Base) | ~3.2 | High lipophilicity due to the isopentyl chain. |

| H-Bond Donors | 3 | Ammonium head group ( |

| H-Bond Acceptors | 1 | Ether oxygen. |

Synthesis & Production Protocol

Scientific Integrity Note: This protocol utilizes a convergent synthesis strategy. We employ the Williamson ether synthesis followed by reductive amination. This pathway is chosen over direct nitration/reduction to avoid regioisomer contamination and harsh conditions.

Reaction Pathway Diagram

Detailed Methodology

Step 1: Synthesis of 4-Isopentyloxybenzaldehyde

Objective: Attach the hydrophobic tail via nucleophilic substitution (

-

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

1-Bromo-3-methylbutane (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

-

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in DMF. Add

and stir for 15 minutes to generate the phenoxide anion (color change typically observed). -

Add 1-bromo-3-methylbutane dropwise.

-

Heat to 80°C for 4–6 hours. Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

) should disappear, replaced by a higher -

Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

and concentrate.

-

-

Validation:

NMR should show the aldehyde proton at

Step 2: Reductive Amination to Amine Hydrochloride

Objective: Convert the carbonyl to a primary amine.

-

Reagents:

-

4-Isopentyloxybenzaldehyde (from Step 1)

-

Hydroxylamine Hydrochloride (

) (1.5 eq) -

Sodium Acetate (1.5 eq)

-

Reducing Agent:

(balloon) with 10% Pd/C catalyst.

-

-

Procedure:

-

Oxime Formation: Reflux aldehyde with

and NaOAc in Ethanol for 2 hours. Isolate the oxime intermediate.[1] -

Reduction: Dissolve the oxime in Ethanol/Acetic Acid. Add Pd/C (10% wt). Stir under

atmosphere (1 atm) overnight. -

Salt Formation: Filter off the catalyst (Celite). Add concentrated HCl (1.1 eq) to the filtrate. Evaporate solvent to obtain the crude hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Ether to yield white crystals.

-

Biological Applications & Pharmacophore Logic

This molecule is rarely a drug in itself but acts as a "warhead" or "anchor" in Structure-Activity Relationship (SAR) studies.

Pharmacophore Mapping

The molecule probes two distinct binding domains simultaneously:

-

The Hydrophobic Pocket: The isopentyloxy tail is designed to occupy deep, lipophilic cavities. In PPAR

agonists, this mimics fatty acid chains, interacting with residues like Phenylalanine or Leucine via Van der Waals forces. -

The Ionic Anchor: The benzylamine head mimics the side chain of Lysine or the N-terminus of peptides. It forms salt bridges with Aspartate (Asp) or Glutamate (Glu) in receptor active sites (e.g., GPR88).

Pathway Interaction Diagram

Self-Validating Analytical System

To ensure the synthesized material is 4-Isopentyloxybenzylamine hydrochloride, the following analytical signatures must be present. If these peaks are absent, the protocol has failed.

NMR Prediction (DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.30 | Broad Singlet | 3H | |

| 7.40 | Doublet | 2H | Aromatic (Ortho to |

| 6.95 | Doublet | 2H | Aromatic (Ortho to |

| 4.00 | Triplet | 2H | |

| 3.90 | Singlet | 2H | |

| 1.75 | Multiplet | 1H | |

| 1.60 | Quartet | 2H | |

| 0.92 | Doublet | 6H |

Validation Check:

-

If the peak at 3.90 ppm is a doublet or multiplet, the reduction of the oxime/imine was incomplete.

-

If the peak at 8.30 ppm is missing, the salt formation failed (free base form).

References

-

Vertex Pharmaceuticals. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists. National Institutes of Health (PMC). [Link]

-

Research Triangle Institute. (2020).[2] Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. [Link]

-

PubChem. (2024).[3][4] Compound Summary: 4-(Sulfamoylamino)benzylamine hydrochloride.[5] National Library of Medicine. [Link]

-

Fudan University. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective SMS2 Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desoxyisoprenaline hydrochloride | C11H18ClNO2 | CID 199872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Isopropylbenzylamine Hydrochloride | C10H16ClN | CID 21085834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Sulfamoylamino)benzylamine hydrochloride | C7H12ClN3O2S | CID 90345028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 4-isopentyloxybenzylamine HCl

Technical Safety & Handling Guide: 4-Isopentyloxybenzylamine Hydrochloride

Part 1: Executive Summary & Chemical Identity

Status: Research Chemical (RC) / Custom Synthesis Intermediate Primary Application: Pharmaceutical building block, linker scaffold in peptidomimetics.

Senior Scientist’s Note: This compound is a 4-alkoxybenzylamine hydrochloride salt . While specific toxicological data (LD50) may not be established in public registries due to its specialized nature, its structural class dictates a rigorous safety profile. It combines a lipophilic tail (isopentyloxy group) with a polar, acidic head group (benzylamine HCl). This amphiphilic nature suggests potential for membrane permeation and mucosal irritation . Treat this substance as a Skin & Eye Irritant (Category 2) and a potential Respiratory Sensitizer until experimental data proves otherwise.

Physicochemical Profile

| Property | Value (Theoretical/Derived) | Notes |

| Systematic Name | 4-(3-methylbutoxy)benzylamine hydrochloride | Also: 4-Isopentyloxybenzylamine HCl |

| CAS Number | Not Assigned / Research Grade | Treat as Novel Chemical Entity (NCE) |

| Molecular Formula | C₁₂H₁₉NO · HCl | |

| Molecular Weight | 229.75 g/mol | Free Base: ~193.29 g/mol |

| Physical State | White to Off-White Solid | Crystalline powder |

| Solubility | High: Water, DMSO, Methanol | Low: Hexane, Ether (as salt) |

| Acidity (pKa) | ~9.5 (Ammonium group) | Aqueous solution will be acidic (pH ~4-5) |

| Hygroscopicity | Likely Hygroscopic | Store under inert gas (Argon/N₂) |

Part 2: Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) for Benzylamine Salts

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat.[1][2][3][4][5] 2 | H315: Causes skin irritation.[1][3][5][6] |

| Serious Eye Damage/Irritation | Cat.[1][2][4][6] 2A | H319: Causes serious eye irritation.[1][3] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][3][4][6] |

| Acute Toxicity (Oral) | Cat.[4][7] 4 * | H302: Harmful if swallowed (Precautionary classification).[4] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do.[1][2][5][7] Continue rinsing.[2][5][7][9]

Part 3: Operational Handling & Storage Protocol

Core Directive: The primary risk with this compound is inhalation of fine particulates during weighing and ocular damage from the acidic salt dust.

The "Zero-Dust" Weighing Protocol

Standard operating procedure for handling potent amine salts.

-

Engineering Controls: All open handling must occur within a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

-

PPE Layering:

-

Hands: Double Nitrile gloves (Outer: 0.11mm, Inner: 0.06mm). Change outer gloves immediately after weighing.

-

Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine salt dusts.

-

Respiratory: If working outside a hood (not recommended), use an N95 or P100 respirator.

-

Storage & Stability

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen . The HCl salt can absorb atmospheric moisture, leading to hydrolysis or "caking," which makes accurate weighing difficult and alters stoichiometry.

-

Container: Amber glass vial with a PTFE-lined cap. Avoid metal containers due to potential corrosion from the acidic salt.

Part 4: Visualization of Safety & Workflow

Chemical Structure & Functional Hazard Map

Visualizing where the risks originate in the molecule.

Caption: Functional group analysis highlighting the dual risk of lipophilic absorption and acidic irritation.

Emergency Response Logic Flow

A self-validating decision tree for exposure incidents.

Caption: Immediate response protocols categorized by exposure route. Note the specific instruction to brush off dry powder before wetting skin.

Part 5: Synthesis & Application Context (Free-Basing)

Context: Researchers often receive this compound as the HCl salt for stability but require the free base for nucleophilic substitution reactions (e.g., reductive amination).

Protocol: Safe Generation of the Free Base

-

Dissolution: Dissolve the HCl salt in a minimum volume of water.

-

Neutralization: Slowly add 1M NaOH or Saturated NaHCO₃ while stirring until pH > 10. Caution: Exothermic.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry the organic layer over Anhydrous Na₂SO₄.

-

Concentration: Remove solvent in vacuo.

-

Note: The resulting free amine is likely an oil and will be sensitive to oxidation (CO₂ absorption). Use immediately.

-

Part 6: References & Authority

-

PubChem (National Center for Biotechnology Information). Compound Summary: Benzylamine Hydrochloride (Analogous Structure). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: 4-methoxybenzylamine (Structural Analog). Retrieved from [Link]

Disclaimer: This guide is generated based on Structure-Activity Relationships (SAR) and standard chemical hygiene practices for research chemicals where specific toxicological data is unavailable. It is intended for use by trained scientific personnel.

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. afgsci.com [afgsci.com]

- 9. capotchem.com [capotchem.com]

Technical Guide: (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

This guide provides an in-depth technical analysis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride , a specialized alkyl-substituted benzylamine intermediate. It is designed for researchers in medicinal chemistry and materials science, focusing on synthesis, physicochemical properties, and derivatization logic.[1]

Part 1: Compound Identity & Structural Logic

Core Identity

-

Systematic Name: (4-(3-Methylbutoxy)phenyl)methanamine hydrochloride

-

Synonyms: 4-Isopentyloxybenzylamine HCl; p-Isoamyloxybenzylamine hydrochloride

-

CAS Number (Free Base): 21244-38-2

-

Molecular Formula:

-

Molecular Weight: 193.29 g/mol (Free base) / 229.75 g/mol (HCl salt)

-

SMILES: CC(C)CCOC1=CC=C(CN)C=C1.Cl

Structural Pharmacophore Analysis

This compound is a bifunctional building block consisting of a polar "head" and a lipophilic "tail."

-

The Head (Benzylamine): The primary amine (

) serves as a high-reactivity nucleophile for amide coupling, reductive amination, or sulfonylation. The methylene spacer isolates the amine from the aromatic ring's electronic resonance, maintaining basicity ( -

The Tail (Isopentyloxy): The 3-methylbutoxy group provides a specific lipophilic profile (

). Unlike a straight

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthesis targets the 4-hydroxybenzaldehyde precursor. The ether linkage is established before the sensitive amine generation to prevent N-alkylation side reactions.

Validated Synthetic Route

Step 1: Williamson Ether Synthesis

-

Reagents: 4-Hydroxybenzaldehyde, 1-Bromo-3-methylbutane,

, DMF. -

Protocol: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF. Add anhydrous

(1.5 eq) and stir at 60°C for 30 min to generate the phenoxide. Add 1-bromo-3-methylbutane (1.2 eq) dropwise. Heat to 80°C for 4-6 hours. -

Causality: The use of a polar aprotic solvent (DMF) accelerates the

reaction. Potassium carbonate is preferred over stronger bases (NaH) to minimize side reactions, as the phenol is sufficiently acidic.

Step 2: Reductive Amination (or Nitrile Reduction)

-

Route A (Direct): React intermediate aldehyde with hydroxylamine to form the oxime, followed by reduction (e.g.,

/Pd-C or -

Route B (Nitrile): If starting from 4-hydroxybenzonitrile, the etherification is followed by reduction of the nitrile using Borane-THF or Raney Nickel.

-

Preferred Route (Aldehyde): Reductive amination with ammonium acetate and

is often cleaner for benzylamines, avoiding over-alkylation seen with direct alkyl halide amination.

Step 3: Salt Formation

-

Protocol: Dissolve the crude free amine in diethyl ether or EtOAc. Cool to 0°C. Add 4M HCl in dioxane dropwise until pH < 3. The white precipitate is filtered and washed with cold ether.

-

Why HCl? The hydrochloride salt stabilizes the amine against oxidation and carbon dioxide absorption (carbamate formation), ensuring long-term shelf stability.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercial precursors to the hydrochloride salt.

Part 3: Physicochemical Properties & Handling

Key Data Table

| Property | Value / Characteristic | Context |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desicated. |

| Solubility | Water (Moderate), DMSO (>50 mM), Methanol (High) | HCl salt enhances aqueous solubility compared to free base. |

| Melting Point | 220°C - 225°C (Decomposes) | Typical for benzylamine hydrochlorides. |

| LogP (Calc) | ~2.8 (Free Base) | Isopentyl group adds ~1.5 log units vs. methoxy. |

| pKa | ~9.4 (Conjugate Acid) | Basic; protonated at physiological pH (7.4). |

Storage & Stability

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture. Store under inert gas (Argon/Nitrogen) at -20°C for long-term retention of purity.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

Part 4: Applications in Drug Discovery & Materials[1][2]

Medicinal Chemistry (SAR Probing)

This compound is frequently used to probe the hydrophobic tolerance of binding pockets.

-

vs. Methoxy/Ethoxy: The isopentyl group is significantly bulkier and more lipophilic. If a hit compound with a methoxy group is active, substituting it with (4-(Isopentyloxy)phenyl)methanamine tests if the pocket can accommodate a branched alkyl chain (steric probe) and if hydrophobic interactions can drive potency (lipophilic efficiency).

-

Target Classes:

-

GPCRs: Ligands for aminergic receptors (Dopamine, Serotonin) often feature an aromatic head group with a lipophilic tail.

-

Enzyme Inhibitors: Used as the P1 or P2 moiety in peptidomimetics.

-

Liquid Crystals (Mesogens)

Alkoxybenzylamines are precursors for Schiff base liquid crystals. The isopentyl chain provides the necessary flexibility and anisotropy to lower melting transitions and stabilize nematic phases compared to short-chain analogs.

Derivatization Workflow Diagram

Figure 2: Common derivatization pathways for generating bioactive libraries or functional materials.

References

-

PubChem.Compound Summary: [4-(3-methylbutoxy)phenyl]methanamine (Free Base). National Library of Medicine. CAS 21244-38-2.

-

ChemicalBook.4-(3-Methylbutoxy)

-

Sigma-Aldrich.

-

SciSupplies. Product Specification: (4-(Isopentyloxy)phenyl)methanamine, 98%.[2] SKU F682566.[2]

-

[3]

-

Sources

Comparative Technical Guide: 4-Isopentyloxy vs. 4-Isobutoxy Benzylamine

Executive Summary

In the landscape of medicinal chemistry, specifically within the optimization of G-protein coupled receptor (GPCR) ligands (e.g., 5-HT2A inverse agonists like Pimavanserin), the distinction between 4-isobutoxybenzylamine and 4-isopentyloxybenzylamine represents a critical decision point in Structure-Activity Relationship (SAR) tuning.

While chemically similar, the addition of a single methylene unit (-CH₂-) in the isopentyloxy variant fundamentally alters the lipophilic profile (LogP), steric occupancy volume, and metabolic stability of the pharmacophore. This guide provides a rigorous technical analysis of these two intermediates, detailing their physicochemical divergence, self-validating synthetic protocols, and analytical differentiation.

Part 1: Physicochemical & Structural Divergence

The core difference lies in the alkoxy tail length. This "homologous series" extension is not merely structural; it dictates the molecule's ability to penetrate the Blood-Brain Barrier (BBB) and fill hydrophobic receptor pockets.

Comparative Properties Table

| Property | 4-Isobutoxybenzylamine | 4-Isopentyloxybenzylamine | Impact on Drug Design |

| Formula | C₁₁H₁₇NO | C₁₂H₁₉NO | One methylene (-CH₂-) difference. |

| Tail Structure | -O-CH₂-CH(CH₃)₂ | -O-CH₂-CH₂-CH(CH₃)₂ | Isopentyl extends the reach by ~1.5 Å. |

| Molecular Weight | 179.26 g/mol | 193.29 g/mol | Minimal impact on ligand efficiency. |

| LogP (Calc.) | ~2.1 - 2.3 | ~2.6 - 2.8 | Isopentyl is significantly more lipophilic (+0.5 LogP). |

| Steric Bulk | Moderate | High | Isopentyl may cause steric clash in tight pockets. |

| Rotatable Bonds | 4 | 5 | Higher entropic penalty for binding with Isopentyl. |

The "Magic Methylene" Effect

In SAR studies, the transition from isobutyl to isopentyl is often used to probe the depth of a hydrophobic pocket.

-

Isobutyl (C4): Often optimal for compact hydrophobic clefts (e.g., Pimavanserin).

-

Isopentyl (C5): Increases lipophilicity, potentially improving membrane permeability, but risks lowering metabolic stability due to increased sites for cytochrome P450 oxidation (ω-1 oxidation).

Part 2: Self-Validating Synthetic Protocols

To ensure high fidelity and avoid the common pitfall of N-alkylation vs. O-alkylation, we utilize a Convergent Aldehyde Route . This pathway is superior to direct alkylation of hydroxybenzylamine because the aldehyde moiety protects the benzylic position from side reactions until the final step.

Diagram 1: Comparative Synthetic Pathway

The following Graphviz diagram illustrates the divergence in reagents and the convergence in methodology.

Caption: Divergent alkylation of 4-hydroxybenzaldehyde followed by convergent reductive amination.

Protocol A: Williamson Ether Synthesis (The Divergence)

Objective: Selective O-alkylation.

-

Charge: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF (5 vol).

-

Base: Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 15 min to form the phenoxide anion. Visual Check: Suspension turns bright yellow.

-

Alkylation:

-

For Isobutoxy: Add 1-Bromo-2-methylpropane (1.2 eq).

-

For Isopentyloxy: Add 1-Bromo-3-methylbutane (1.2 eq).

-

-

Heat: Stir at 80°C for 4-6 hours.

-

Validation (TLC): Monitor disappearance of starting material (Rf ~0.2 in 20% EtOAc/Hex) and appearance of product (Rf ~0.6).

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol—critical for purity).

Protocol B: Reductive Amination (The Convergence)

Objective: Convert aldehyde to primary amine without over-alkylation.

-

Imine Formation: Dissolve the alkoxybenzaldehyde (from Step A) in MeOH. Add Ammonium Acetate (10 eq). Stir 1 hr at RT.

-

Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Note: NaBH₃CN is preferred over NaBH₄ to prevent direct reduction of the aldehyde to alcohol.

-

Workup: Acidify with HCl to pH 2 (destroys excess hydride and protonates amine). Wash with ether (removes neutral impurities). Basify aqueous layer to pH 12 with NaOH. Extract free amine into DCM.

-

Self-Validation: The product should be a clear oil. IR spectrum should show loss of C=O stretch (1690 cm⁻¹) and appearance of N-H stretch.

Part 3: Analytical Characterization (NMR Fingerprinting)

The most definitive way to distinguish these two compounds is ¹H NMR, specifically focusing on the protons adjacent to the ether oxygen (

The "Splitting Pattern" Rule

-

4-Isobutoxy: The

protons are coupled to one methine proton (-

Signal:Doublet (d) at ~3.7 ppm.

-

-

4-Isopentyloxy: The

protons are coupled to two methylene protons (-

Signal:Triplet (t) at ~4.0 ppm.

-

| Proton Environment | 4-Isobutoxy (ppm, splitting) | 4-Isopentyloxy (ppm, splitting) |

| Ar-H (Aromatic) | 6.8 - 7.2 (dd) | 6.8 - 7.2 (dd) |

| Ar-CH₂-N (Benzylic) | ~3.8 (s) | ~3.8 (s) |

| -O-CH₂- (Ether) | ~3.7 (d, J=6.5 Hz) | ~4.0 (t, J=6.5 Hz) |

| Tail Terminus | Isopropyl doublet | Isopropyl doublet |

Part 4: SAR & Biological Implications

When selecting between these two moieties for drug development, the decision is driven by the Hydrophobic Interaction vs. Steric Penalty trade-off.

Diagram 2: SAR Decision Logic

Caption: Decision matrix for selecting alkoxy tail length based on receptor topology and ADME.

Mechanistic Insight[2]

-

Pimavanserin Context: In the 5-HT2A inverse agonist Pimavanserin, the 4-isobutoxy group is optimized to fit a specific hydrophobic sub-pocket. Extending this to isopentyl often results in a drop in potency due to steric clashing with residues deep in the pocket (e.g., Trp or Phe residues).

-

Solubility: The isopentyl analog is significantly less water-soluble. If the hydrochloride salt of the isobutoxy analog is borderline soluble, the isopentyl variant will likely precipitate, complicating formulation.

References

-

Nuplazid (Pimavanserin) Synthesis: Novel and Environmentally Friendly Synthesis of Pimavanserin. Asian Journal of Chemistry. (2019). Link

-

Reductive Amination Protocols: Reductive Amination: A Reaction Guide. Master Organic Chemistry. Link

-

Lipophilicity & Drug Design: Lipophilicity: The Single Most Informative Physico-Chemical Property in Medicinal Chemistry. Juniper Publishers. Link

-

NMR Characterization of Alkyl Groups: Distinguishing Regioisomers and Alkyl Chains using NMR. Oxford Instruments Application Notes. Link

-

SAR of Alkoxybenzylamines: Structure-Activity Relationships in Alkoxylated Resorcinarenes. MDPI Molecules. Link

Methodological & Application

Application Notes & Protocols for the Synthesis of (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of (4-(isopentyloxy)phenyl)methanamine hydrochloride, a valuable building block in medicinal chemistry and materials science. We present a robust and scalable two-step synthetic strategy commencing with the Williamson ether synthesis to prepare the key intermediate, 4-(isopentyloxy)benzaldehyde, followed by a direct reductive amination to yield the target primary amine. The final step involves the formation of the hydrochloride salt to enhance stability and simplify handling. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Synthetic Strategy and Rationale

The retrosynthetic analysis of the target compound identifies 4-hydroxybenzaldehyde and isopentyl bromide as readily available and cost-effective starting materials. The chosen forward synthesis is a logical and efficient pathway that minimizes hazardous reagents and complex purification steps.

Chosen Pathway: Reductive Amination

Our primary strategy involves two key transformations:

-

Williamson Ether Synthesis: An SN2 reaction to couple the isopentyl group to 4-hydroxybenzaldehyde. This method is highly reliable for forming aryl ethers.

-

Direct Reductive Amination: A one-pot reaction where the aldehyde intermediate reacts with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine.[1] This approach is favored over direct alkylation of ammonia, which often leads to poor selectivity and over-alkylation products.[2] The use of sodium borohydride as the reducing agent offers a balance of reactivity and safety.[3][4]

Alternative Pathway Considered: Nitrile Reduction

An alternative route involves the synthesis of 4-(isopentyloxy)benzonitrile from 4-hydroxybenzonitrile, followed by reduction of the nitrile to the primary amine.[5][6] This is a viable method, often employing potent reducing agents like lithium aluminum hydride (LiAlH₄) or high-pressure catalytic hydrogenation. While effective, the reductive amination route was selected for this guide due to its operational simplicity and avoidance of highly pyrophoric reagents like LiAlH₄, making it more accessible for standard laboratory settings.

Overall Reaction Scheme

Caption: Overall synthetic route for (4-(isopentyloxy)phenyl)methanamine HCl.

Experimental Protocols

Part I: Synthesis of 4-(Isopentyloxy)benzaldehyde (Intermediate)

Principle: This reaction is a classic Williamson ether synthesis. 4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from isopentyl bromide (1-bromo-3-methylbutane) in an SN2 reaction to form the desired ether. Acetone is an excellent polar aprotic solvent for this transformation.

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromo-3-methylbutane (Isopentyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone, anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol, 1.0 equiv.).

-

Add anhydrous acetone (120 mL) and stir until the solid is fully dissolved.

-

Add finely powdered anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equiv.). The mixture will become a suspension.

-

Add 1-bromo-3-methylbutane (13.6 g, 11.4 mL, 90.1 mmol, 1.1 equiv.) to the stirring suspension.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

After the reaction is complete (disappearance of 4-hydroxybenzaldehyde), cool the mixture to room temperature.

-

Filter off the potassium carbonate and rinse the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Dissolve the oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is often of sufficient purity for the next step.

Expected Yield: 14.2 g (90%) Characterization (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, -CHO), 7.83 (d, J=8.8 Hz, 2H, Ar-H), 6.99 (d, J=8.8 Hz, 2H, Ar-H), 4.05 (t, J=6.6 Hz, 2H, -OCH₂-), 1.85 (m, 1H, -CH(CH₃)₂), 1.70 (q, J=6.7 Hz, 2H, -CH₂-CH), 0.96 (d, J=6.6 Hz, 6H, -CH(CH₃)₂).

Part II: Synthesis of (4-(Isopentyloxy)phenyl)methanamine

Principle: This is a direct reductive amination. The aldehyde carbonyl reacts with ammonium acetate to form an intermediate imine. Sodium borohydride, a mild and selective reducing agent, then reduces the C=N double bond of the imine to form the primary amine.[7] Methanol is an ideal solvent as it readily dissolves the reactants and does not violently react with the borohydride.

Materials:

-

4-(Isopentyloxy)benzaldehyde

-

Ammonium Acetate (NH₄OAc)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Erlenmeyer flask, magnetic stirrer, ice bath.

Protocol:

-

In a 500 mL Erlenmeyer flask, dissolve 4-(isopentyloxy)benzaldehyde (14.0 g, 72.8 mmol, 1.0 equiv.) in methanol (200 mL).

-

Add ammonium acetate (56.1 g, 728 mmol, 10.0 equiv.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium borohydride (5.5 g, 146 mmol, 2.0 equiv.) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the aldehyde/imine spot is consumed.

-

Carefully quench the reaction by slowly adding deionized water (100 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base amine as a colorless to pale yellow oil.

Expected Yield: 12.5 g (89%) Characterization (Expected):

-

¹H NMR (400 MHz, CDCl₃): δ 7.22 (d, J=8.6 Hz, 2H, Ar-H), 6.87 (d, J=8.6 Hz, 2H, Ar-H), 3.93 (t, J=6.6 Hz, 2H, -OCH₂-), 3.80 (s, 2H, -CH₂NH₂), 1.83 (m, 1H, -CH(CH₃)₂), 1.68 (q, J=6.7 Hz, 2H, -CH₂-CH), 1.55 (br s, 2H, -NH₂), 0.95 (d, J=6.6 Hz, 6H, -CH(CH₃)₂).

Part III: Formation of this compound

Principle: The free amine, being basic, reacts with hydrochloric acid in a simple acid-base reaction to form the ammonium salt. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the free base oil. It is also often less water-soluble in non-polar solvents, allowing for purification via precipitation or recrystallization.[8]

Materials:

-

(4-(Isopentyloxy)phenyl)methanamine

-

Diethyl Ether (Et₂O) or Isopropyl Alcohol (IPA)

-

2.0 M Hydrochloric Acid in Diethyl Ether

-

Büchner funnel, filter paper, vacuum flask.

Protocol:

-

Dissolve the crude amine (12.5 g, 64.7 mmol) in anhydrous diethyl ether (150 mL).

-

While stirring, slowly add 2.0 M HCl in diethyl ether (approx. 35 mL, 70 mmol, 1.1 equiv.) dropwise.

-

A white precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-basic impurities.

-

Dry the white solid under vacuum to a constant weight.

Expected Yield: 14.5 g (92% for this step; 74% overall) Characterization & Quality Control:

-

Melting Point: Determine the melting point range. A sharp range indicates high purity.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (br s, 3H, -NH₃⁺), 7.30 (d, J=8.6 Hz, 2H, Ar-H), 6.95 (d, J=8.6 Hz, 2H, Ar-H), 3.98 (t, J=6.5 Hz, 2H, -OCH₂-), 3.92 (q, J=5.5 Hz, 2H, -CH₂NH₃⁺), 1.75 (m, 1H, -CH(CH₃)₂), 1.62 (q, J=6.7 Hz, 2H, -CH₂-CH), 0.92 (d, J=6.6 Hz, 6H, -CH(CH₃)₂).

Data and Workflow Summary

Quantitative Data Table

| Step | Compound | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1 | 4-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.9 | 1.0 | - | - | - |

| 1 | 4-(Isopentyloxy)benzaldehyde | 192.25 | - | - | - | 15.75 | 14.2 | 90% |

| 2 | 4-(Isopentyloxy)benzaldehyde | 192.25 | 14.0 g | 72.8 | 1.0 | - | - | - |

| 2 | (4-(Isopentyloxy)phenyl)methanamine | 193.28 | - | - | - | 14.07 | 12.5 | 89% |

| 3 | (4-(Isopentyloxy)phenyl)methanamine | 193.28 | 12.5 g | 64.7 | 1.0 | - | - | - |

| 3 | (4-(Isopentyloxy)phenyl)methanamine HCl | 229.74 | - | - | - | 14.86 | 14.5 | 97% |

Experimental Workflow Diagram

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

Application Notes and Protocols: Reductive Amination of 4-Isopentyloxybenzaldehyde

Abstract

This document provides a comprehensive guide to the reductive amination of 4-isopentyloxybenzaldehyde, a key transformation in the synthesis of various research compounds and potential pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this reaction, present a detailed, field-tested protocol utilizing sodium triacetoxyborohydride, and offer insights into reaction optimization, product characterization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of N-substituted-1-(4-(isopentyloxy)phenyl)methanamines.

Introduction: The Significance of N-Substituted Benzylamines

The reductive amination of aldehydes and ketones stands as one of the most pivotal and widely utilized methods for the synthesis of amines.[1] This transformation is of paramount importance in medicinal chemistry and drug discovery, as the resulting secondary and tertiary amines are prevalent structural motifs in a vast array of pharmaceutical agents.[2] The specific target of this application note, the product derived from 4-isopentyloxybenzaldehyde, represents a class of N-substituted benzylamines with potential applications in various research areas. The isopentyloxy moiety provides lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Mechanistic Rationale: The Elegance of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. It begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield a protonated imine, known as an iminium ion. The iminium ion is then reduced by a hydride-donating reagent to furnish the final amine product.[3][4]

A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[5] However, sodium triacetoxyborohydride [NaBH(OAc)₃], often abbreviated as STAB, has emerged as a preferred reagent for its mildness, selectivity, and operational simplicity.[6][7] Unlike NaBH₄, which can readily reduce the starting aldehyde, NaBH(OAc)₃ is a sterically hindered and less reactive hydride donor that selectively reduces the more electrophilic iminium ion in the presence of the aldehyde.[7] This selectivity is crucial for achieving high yields and minimizing side products.[8] Furthermore, NaBH(OAc)₃ is a non-toxic alternative to the highly toxic sodium cyanoborohydride.[9][10]

The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][7] The presence of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion, thereby accelerating the reaction rate.[7]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-(isopentyloxy)phenyl)methanamine

This protocol details the reductive amination of 4-isopentyloxybenzaldehyde with benzylamine as a representative primary amine. The principles and procedures can be adapted for other primary or secondary amines.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Concentration | Amount | Supplier |

| 4-Isopentyloxybenzaldehyde | C₁₂H₁₆O₂ | 192.25 | - | 1.0 g (5.2 mmol) | Commercially Available |

| Benzylamine | C₇H₉N | 107.15 | - | 0.62 g (0.67 mL, 5.7 mmol) | Commercially Available |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | - | 1.65 g (7.8 mmol) | Commercially Available |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 20 mL | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopentyloxybenzaldehyde (1.0 g, 5.2 mmol).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (20 mL). To this solution, add benzylamine (0.67 mL, 5.7 mmol).

-

Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Subsequently, add sodium triacetoxyborohydride (1.65 g, 7.8 mmol) portion-wise over 10 minutes. Caution: The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(4-(isopentyloxy)phenyl)methanamine.

Experimental Workflow Diagram

Caption: Workflow for the reductive amination of 4-isopentyloxybenzaldehyde.

Characterization of the Product

The identity and purity of the synthesized N-benzyl-1-(4-(isopentyloxy)phenyl)methanamine should be confirmed by standard analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Appearance of a new singlet for the benzylic CH₂ group adjacent to the nitrogen, disappearance of the aldehyde proton signal (~9.8 ppm). Characteristic signals for the aromatic protons of both rings and the isopentyloxy group. |

| ¹³C NMR | Appearance of a new signal for the benzylic CH₂ carbon, disappearance of the aldehyde carbonyl carbon signal (~190 ppm). |

| Mass Spec (MS) | Molecular ion peak corresponding to the expected mass of the product (C₁₉H₂₅NO). |

| FT-IR | Disappearance of the strong C=O stretch of the aldehyde (~1690 cm⁻¹). Appearance of a C-N stretch and potentially an N-H stretch (if a primary amine was used and a secondary amine is formed). |

Note: The exact chemical shifts and peak positions will depend on the specific amine used and the solvent for analysis.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Incomplete reaction | - Insufficient reaction time- Inactive reducing agent- Sterically hindered amine | - Extend the reaction time and continue monitoring by TLC.- Use a fresh batch of NaBH(OAc)₃.- Consider increasing the reaction temperature to 40-50 °C. |

| Formation of side products | - Reduction of the starting aldehyde- Over-alkylation of the amine | - Ensure NaBH(OAc)₃ is used, as NaBH₄ is more likely to reduce the aldehyde.[3]- Use a slight excess of the amine (1.1-1.2 equivalents). For primary amines, dialkylation can be a problem; a stepwise procedure of imine formation followed by reduction might be necessary.[11][12] |

| Difficult purification | - Similar polarity of product and starting materials | - Optimize the mobile phase for column chromatography.- Consider an acid-base extraction to separate the basic amine product from the neutral aldehyde.[13] |

Conclusion

The reductive amination of 4-isopentyloxybenzaldehyde using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of a variety of N-substituted benzylamines. This protocol provides a reliable starting point for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanism and potential pitfalls, scientists can confidently apply and adapt this procedure to their specific research needs, paving the way for the discovery and development of new chemical entities.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Ruiz-Vargas, V., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of Carbohydrate Chemistry, 24(1), 71-80. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Bigi, F., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Carbohydrate Research, 340(13), 2216-2221. [Link]

-

Singleton, C. A., & Smith, A. D. (2018). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. The Journal of Organic Chemistry, 83(15), 8177–8186. [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Organic Reactions (pp. 1-117). John Wiley & Sons, Inc.

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Li, W., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2453-2459. [Link]

-

Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

France, S. P., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ACS Catalysis, 12(9), 5434–5453. [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Ha, S. T., et al. (2012). Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 939-942.

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Liu, G., et al. (2021). Metal- and oxidant-free electrochemically promoted oxidative coupling of amines. Green Chemistry, 23(24), 10017-10022. [Link]

-

Selva, M., et al. (2018). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Molecules, 23(10), 2473. [Link]

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-